molecular formula C19H21N5O2 B2954219 8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31575-56-1

8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2954219
CAS No.: 31575-56-1
M. Wt: 351.41
InChI Key: FDKOYJXDSAMZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purine derivatives. This compound features a fused imidazo[2,1-f]purine ring system with various substituents, including a butyl group, two methyl groups, and a phenyl group. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted purine derivatives under acidic conditions. The reaction may involve the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the formation of the imidazo[2,1-f]purine ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of new substituents on the imidazo[2,1-f]purine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural complexity and biological activity make it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 7-(4-Bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness: 8-Butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique butyl substituent, which can influence its chemical reactivity and biological activity compared to its bromophenyl or nitrophenyl counterparts.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and diverse applications make it a valuable compound for ongoing research and development.

Properties

CAS No.

31575-56-1

Molecular Formula

C19H21N5O2

Molecular Weight

351.41

IUPAC Name

6-butyl-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O2/c1-4-5-11-23-14(13-9-7-6-8-10-13)12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h6-10,12H,4-5,11H2,1-3H3

InChI Key

FDKOYJXDSAMZDF-UHFFFAOYSA-N

SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.